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Compound of Interest

Compound Name:
[2-(2-

Chlorophenoxy)ethyl]hydrazine

CAS No.: 14573-11-6

Cat. No.: B080949 Get Quote

Technical Whitepaper: [2-(2-
Chlorophenoxy)ethyl]hydrazine
Classification: Hydrazine Derivative / MAO Inhibitor Probe CAS Registry Number: 14573-11-

6[1][2]

Executive Summary
[2-(2-Chlorophenoxy)ethyl]hydrazine is a synthetic organic compound characterized by a

hydrazine moiety linked to a 2-chlorophenoxy group via an ethyl spacer.[1] Structurally

analogous to historical non-selective monoamine oxidase inhibitors (MAOIs) such as

phenoxypropazine and phenelzine, this compound serves as a critical chemical probe for

exploring the structure-activity relationships (SAR) of enzyme inhibition.[1] Its mechanism

involves "suicide inhibition" of flavin-dependent amine oxidases, making it a potent tool for

neuropharmacological research and metabolic stability studies.[1]

Chemical Identity & Structural Analysis[1][3][4]
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Property Detail

IUPAC Name [2-(2-Chlorophenoxy)ethyl]hydrazine

Common Synonyms
1-(2-(2-Chlorophenoxy)ethyl)hydrazine; 2-

Chlorophenoxyethylhydrazine

CAS Number 14573-11-6

Molecular Formula

C

H

ClN

O

Molecular Weight 186.64 g/mol

SMILES Clc1ccccc1OCCNN

InChI Key EX62G5VQE3

Structural Properties
The molecule consists of three distinct pharmacophoric regions:

The Hydrazine Head (-NHNH

): A highly nucleophilic and reducing terminus responsible for covalent binding to the enzyme
cofactor (FAD).

The Ethyl Linker (-CH

CH

-): Provides the necessary steric flexibility to position the hydrazine group within the enzyme
active site.

The 2-Chlorophenoxy Tail: A lipophilic aryl ring where the ortho-chlorine atom introduces

steric bulk and electron-withdrawing properties, influencing the compound's orientation in the

hydrophobic pocket of MAO enzymes.[1]
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Physicochemical Profile
Parameter

Value
(Predicted/Experimental)

Interpretation

LogP ~1.52

Moderate lipophilicity; capable

of crossing the Blood-Brain

Barrier (BBB).[1]

pKa (Conjugate Acid) ~7.8 - 8.2

Exists largely as a protonated

cation at physiological pH,

aiding solubility.[1]

Solubility
Low in water (Free Base); High

(HCl Salt)

typically handled as a

hydrochloride salt to ensure

aqueous solubility for

biological assays.[1]

Stability Oxidation Sensitive

Free base is air-sensitive

(oxidizes to

hydrazones/diazenes).[1]

Store under inert gas (Ar/N

) at -20°C.

Synthesis & Manufacturing Protocol
Editorial Note: The synthesis of hydrazine derivatives requires strict safety adherence due to

the toxicity and instability of hydrazine intermediates. The following protocol utilizes a

nucleophilic substitution strategy.

Synthetic Pathway (Graphviz Visualization)
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Critical Process Parameters

2-Chlorophenol

Intermediate:
1-(2-Bromoethoxy)-2-chlorobenzene

K2CO3, Acetone
Reflux, 12h

1,2-Dibromoethane
(Excess) Product:

[2-(2-Chlorophenoxy)ethyl]hydrazine

EtOH, Reflux
4h

Hydrazine Hydrate
(Excess)

Use excess dibromoethane
to prevent dimerization

Perform hydrazinolysis
under N2 atmosphere

Click to download full resolution via product page

Caption: Two-step synthesis via Williamson ether synthesis followed by nucleophilic

substitution with hydrazine.

Detailed Methodology
Step 1: Synthesis of 1-(2-Bromoethoxy)-2-chlorobenzene[1]

Reagents: Dissolve 2-chlorophenol (1.0 eq) in anhydrous acetone. Add anhydrous

Potassium Carbonate (K

CO

, 2.0 eq).

Alkylation: Add 1,2-dibromoethane (3.0 eq) dropwise. Note: Excess alkyl halide is critical to

prevent the formation of the bis-phenoxy dimer.[1]

Reaction: Reflux at 60°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc 9:1).

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in diethyl ether,

wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO
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and concentrate.

Step 2: Hydrazinolysis[1]
Reagents: Dissolve the bromo-intermediate from Step 1 in absolute ethanol.

Reaction: Add Hydrazine Hydrate (5.0 eq) slowly. Caution: Exothermic.[1]

Conditions: Reflux for 4 hours under nitrogen atmosphere.

Purification: Evaporate ethanol and excess hydrazine in vacuo (use a high-efficiency trap for

hydrazine).

Salt Formation: Dissolve the oily residue in dry diethyl ether and bubble dry HCl gas (or add

HCl in dioxane) to precipitate the [2-(2-Chlorophenoxy)ethyl]hydrazine hydrochloride salt.

[1] Recrystallize from Ethanol/Ether.

Pharmacological Profile[1][4][6][7][8]
Mechanism of Action: Suicide Inhibition
[2-(2-Chlorophenoxy)ethyl]hydrazine acts as a mechanism-based "suicide" inhibitor of

Monoamine Oxidase (MAO).[1] The inhibition proceeds via a radical mechanism involving the

enzyme's Flavin Adenine Dinucleotide (FAD) cofactor.[3]

Mechanism Logic:

Substrate Recognition: The amine moiety binds to the active site of MAO.

Single Electron Transfer (SET): MAO attempts to oxidize the hydrazine group, generating a

radical cation intermediate.

Covalent Adduct Formation: The unstable radical species forms a covalent bond with the

N(5) atom of the isoalloxazine ring of FAD.

Irreversible Inactivation: The enzyme is permanently disabled, requiring de novo protein

synthesis for activity recovery.

Signaling Pathway & Inhibition Logic (Graphviz)[1]
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Caption: Mechanism-based inactivation of MAO enzymes by hydrazine derivatives.[1]

Structure-Activity Relationship (SAR)[1]
2-Chloro Substitution: The chlorine atom at the ortho position provides steric hindrance that

may restrict rotation, potentially enhancing selectivity for specific MAO isoforms (A vs B)

compared to the unsubstituted phenoxyethylhydrazine.[1]

Linker Length: The 2-carbon ethyl chain is optimal for aligning the hydrazine with the FAD

cofactor. Lengthening to propyl (3-carbon) typically reduces potency.[1]

Safety & Handling Protocols
Hazard Class: Hydrazines are potent reducing agents and suspected carcinogens.
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Hazard Category Risk Description Mitigation Protocol

Acute Toxicity
Toxic if swallowed, inhaled, or

absorbed through skin.[1]

Use double nitrile gloves.

Handle only in a Class II

Biosafety Cabinet or Fume

Hood.

Carcinogenicity
Suspected human carcinogen

(IARC Group 2B).

Avoid all aerosol generation.

Use HEPA-filtered vacuum

lines.

Chemical Stability
May form explosive peroxides

or diazenes upon air exposure.

Store under Argon at -20°C.

Do not distill to dryness.

Emergency Response:

Skin Contact: Wash immediately with polyethylene glycol 400 (PEG 400), then soap and

water.

Spill: Neutralize with dilute hypochlorite solution (bleach) to oxidize the hydrazine to nitrogen

gas before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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